molecular formula C17H15ClFN3O2 B2406220 1-(2-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-27-7

1-(2-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2406220
CAS No.: 894029-27-7
M. Wt: 347.77
InChI Key: PVCOJQNUYGIJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound designed for research purposes, featuring a pyrrolidinone urea core. This structure is of significant interest in medicinal chemistry due to its potential to form multiple stable hydrogen bonds with biological targets . Compounds within this class have been investigated as formyl peptide receptor 2 (FPR2) agonists . FPR2 is a G protein-coupled receptor primarily expressed on immune cells and is a key player in regulating both innate immunity and the resolution of inflammation . Activation of FPR2 by agonists can trigger pathways that may be beneficial in research models of atherosclerosis, heart failure, and chronic obstructive pulmonary disease (COPD) . Furthermore, structurally related urea-based compounds have demonstrated high-affinity binding to neuronal monoamine transporters, such as the dopamine transporter (DAT) . These inhibitors are valuable research tools for studying neuroinflammatory conditions, including multiple sclerosis (MS) and Parkinson's disease, in preclinical models . This combination of properties makes this compound a promising candidate for researchers exploring novel therapeutic pathways in immunology and neuroscience. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2/c18-14-6-1-2-7-15(14)21-17(24)20-12-9-16(23)22(10-12)13-5-3-4-11(19)8-13/h1-8,12H,9-10H2,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCOJQNUYGIJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chlorophenyl isocyanate.

    Addition of the Fluorophenyl Group: The fluorophenyl group is typically added via a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but with a different position of the fluorine atom.

    1-(2-Chlorophenyl)-3-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

1-(2-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is unique due to the specific positioning of the chlorophenyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.

Biological Activity

1-(2-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H10ClFN2O
  • CAS Number : 13208-20-3

Biological Activity

  • Antitumor Activity :
    • Research indicates that derivatives containing urea moieties often exhibit antitumor properties. The specific compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
    • A study demonstrated that similar compounds with urea functionalities showed significant cytotoxicity against human cancer cell lines, suggesting a potential role in cancer therapy .
  • Mechanism of Action :
    • The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways.
    • It is hypothesized that the chlorophenyl and fluorophenyl groups enhance binding affinity to target proteins, potentially modulating their activity and leading to downstream effects such as apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

StudyFindings
Study 1 Investigated the antitumor effects of similar urea derivatives, finding significant inhibition of cell proliferation in breast cancer cell lines.
Study 2 Evaluated the compound's effects on apoptosis markers in human leukemia cells, revealing enhanced apoptosis rates compared to controls.
Study 3 Assessed the compound's impact on angiogenesis, indicating a reduction in vascular endothelial growth factor (VEGF) expression, which is crucial for tumor growth and metastasis.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the pyrrolidine derivative.
  • Reaction with chlorinated phenyl isocyanate to form the urea linkage.
  • Purification through recrystallization or chromatography techniques.

Q & A

Q. Critical Factors :

  • Temperature Control : Higher temperatures (>80°C) during chlorophenyl substitution increase byproduct formation.
  • Catalyst Purity : Residual AlCl₃ in Friedel-Crafts reactions reduces yield; thorough washing with ice-cold HCl is essential.
  • Purification : Recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane) achieves >95% purity .

Advanced Question: How can structural contradictions in NMR and mass spectrometry data for this compound be resolved during characterization?

Answer:
Common contradictions and solutions:

  • Discrepancies in NH Proton Signals : Urea NH protons often exhibit broad peaks due to hydrogen bonding. Use DMSO-d₆ as a solvent and variable-temperature NMR to resolve splitting .
  • Mass Spec Fragmentation : The pyrrolidinone ring may fragment unpredictably. High-resolution MS (HRMS-ESI) and isotopic pattern analysis distinguish between parent ion (m/z 347.8) and fragments (e.g., m/z 210.1 for chlorophenyl-urea) .
  • X-ray Crystallography : For unambiguous confirmation, employ SHELX software (SHELXL-2018) to refine crystal structures, especially when stereochemistry is ambiguous .

Basic Question: What in vitro assays are recommended to evaluate its antitumor activity, and what parameters should be optimized?

Answer:
Assay Design :

  • Cell Lines : Use human cancer lines (e.g., MCF-7 breast cancer, HL-60 leukemia) with IC₅₀ determination via MTT assay (48–72 hr exposure) .
  • Controls : Include cisplatin (positive) and DMSO (vehicle control).

Q. Parameters to Optimize :

  • Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in media.
  • Apoptosis Markers : Validate via flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .

Advanced Question: How does the substitution pattern (chloro vs. fluoro) on the phenyl rings affect binding to kinase targets like TRKA?

Answer:
Structure-Activity Relationship (SAR) :

  • Chlorophenyl Group : Enhances hydrophobic interactions with TRKA’s ATP-binding pocket (Kd ~ 120 nM vs. 250 nM for non-chlorinated analogs) .
  • Fluorophenyl Group : Improves metabolic stability by reducing CYP450-mediated oxidation. Meta-fluorine positioning (3-F) increases selectivity over off-target kinases (e.g., VEGFR2) .

Q. Methodological Validation :

  • Molecular Docking : Use AutoDock Vina with TRKA crystal structure (PDB: 4AOI).
  • Kinase Profiling : Screen against a panel of 50 kinases (Eurofins) to confirm selectivity .

Basic Question: What analytical techniques are critical for purity assessment, and how are they validated?

Answer:
Techniques :

HPLC : Reverse-phase C18 column (ACN/water gradient, 1 mL/min). Purity ≥95% by peak area (λ = 254 nm).

Elemental Analysis : Match calculated vs. observed C, H, N values (±0.3% tolerance) .

Q. Validation :

  • System Suitability Tests : Daily calibration with USP-grade references.
  • Forced Degradation : Expose to heat (60°C), light (1.2 million lux-hr), and acidic/alkaline conditions to confirm stability .

Advanced Question: How can conflicting biological activity data (e.g., cytotoxicity vs. anti-angiogenic effects) be reconciled in meta-analyses?

Answer:
Case Study Conflicts :

  • Study 1 (Antitumor) : Reports IC₅₀ = 8 µM in MCF-7 cells via mitochondrial disruption .
  • Study 2 (Anti-angiogenic) : Shows VEGF inhibition at 50 µM, suggesting dual mechanisms .

Q. Resolution Strategies :

  • Dose-Response Curves : Perform assays across 0.1–100 µM to identify biphasic effects.
  • Pathway Analysis : Use RNA-seq to map dose-dependent gene expression changes (e.g., apoptosis vs. angiogenesis pathways) .

Basic Question: What are the recommended storage conditions to prevent degradation?

Answer:

  • Temperature : Store at –20°C in airtight, amber vials.
  • Solubility : Lyophilized powder is stable for >2 years; avoid aqueous solutions >24 hr .

Advanced Question: How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

Answer:
In Silico Workflow :

ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP3A4 inhibition.

Metabolite Prediction : GLORYx identifies potential Phase I/II metabolites for structural blocking (e.g., adding methyl groups to vulnerable sites) .

Free Energy Calculations : MM-PBSA analysis (GROMACS) predicts binding free energy changes for substituent modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.